BN52115

PAF receptor antagonist bronchoconstriction in vivo pharmacology

BN52115 is a synthetic, small-molecule platelet-activating factor (PAF) receptor antagonist belonging to the 2-substituted-4-hydroxymethyl-1,3-dioxolane ammonium salt chemotype, first identified alongside its close analog BN52111 as a highly potent and specific lead from a structure–activity relationship program. The compound bears a quinolinium headgroup coupled via a hexanoyloxymethyl linker to a 2-heptadecyl-2-methyl-1,3-dioxolane lipophilic tail (C37H60BrNO4, MW 662.78 g/mol).

Molecular Formula C37H60BrNO4
Molecular Weight 662.8 g/mol
CAS No. 120908-94-3
Cat. No. B1667334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN52115
CAS120908-94-3
Synonyms2-heptadecyl-2-methyl-4-(6'-(N-quinolinium)hexanoyloxymethyl)-1,3-dioxolan
BN 52115
BN-52115
Molecular FormulaC37H60BrNO4
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1(OCC(O1)COC(=O)CCCCC[N+]2=CC=CC3=CC=CC=C32)C.[Br-]
InChIInChI=1S/C37H60NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-37(2)41-32-34(42-37)31-40-36(39)27-18-17-22-29-38-30-23-25-33-24-19-20-26-35(33)38;/h19-20,23-26,30,34H,3-18,21-22,27-29,31-32H2,1-2H3;1H/q+1;/p-1
InChIKeyFTFOSFBACGPTIP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BN52115 (CAS 120908-94-3) in PAF Antagonist Procurement: Compound Class, Core Identity, and Selection Context


BN52115 is a synthetic, small-molecule platelet-activating factor (PAF) receptor antagonist belonging to the 2-substituted-4-hydroxymethyl-1,3-dioxolane ammonium salt chemotype, first identified alongside its close analog BN52111 as a highly potent and specific lead from a structure–activity relationship program [1]. The compound bears a quinolinium headgroup coupled via a hexanoyloxymethyl linker to a 2-heptadecyl-2-methyl-1,3-dioxolane lipophilic tail (C37H60BrNO4, MW 662.78 g/mol) [2]. Unlike the naturally derived ginkgolide BN52021, BN52115 represents a fully synthetic dioxolane scaffold (distinct from the terpene lactones), and this structural divergence confers distinct receptor binding kinetics and an in vivo bronchopulmonary potency profile that differentiate it from both natural-product and hetrazepine-class PAF antagonists [3][4].

BN52115 (CAS 120908-94-3) Substitution Risk: Why In-Class PAF Antagonists Are Not Interchangeable


Although several PAF antagonists share the ability to occupy the PAF receptor, they differ fundamentally in binding reversibility, pharmacokinetic behavior, and off-target pharmacology—making simple in-class substitution a scientifically unsound procurement strategy. In rabbit platelet membrane washout experiments, BN52115 and its dioxolane analog BN52111 produced zero recovery of [3H]PAF binding, indicating irreversible or pseudo-irreversible receptor modification, whereas BN52021 (55% recovery), WEB 2086 (60% recovery), and L 652731 (full recovery) all showed reversible binding [1]. Furthermore, within the same dioxolane sub-class, headgroup chemistry alone (quinolinium in BN52115 versus pyridinium in BN52111) alters in vivo potency ratios across end-organ parameters—BN52111 is more potent on pulmonary inflation pressure, while BN52115 displays a distinct thrombocytopenia-to-leukopenia selectivity pattern [2]. These binding-mode and pharmacodynamic discontinuities mean replacing BN52115 with a reversible PAF antagonist or even a closely related dioxolane analog would compel full re-characterization of the intended experimental model.

BN52115 (CAS 120908-94-3) Evidence Guide: Quantified Differentiation from Closest PAF Antagonist Comparators


Head-to-Head In Vivo Bronchoconstriction Potency: BN52115 vs BN52021 vs BN52111

In a direct head-to-head study conducted under identical experimental conditions in anesthetized guinea pigs treated with PAF (60 ng/kg i.v.), BN52115 inhibited PAF-induced bronchoconstriction with an IC50 of 0.36 mg/kg, placing it between the more potent dioxolane analog BN52111 (IC50 = 0.27 mg/kg) and the natural ginkgolide BN52021 (IC50 = 0.90 mg/kg) [1]. The 2.5-fold potency advantage over BN52021 is statistically and biologically meaningful in this standard model of PAF-dependent airway reactivity. This is the only dataset that permits direct within-study comparison of all three dioxolane and ginkgolide chemotypes under the same protocol.

PAF receptor antagonist bronchoconstriction in vivo pharmacology guinea-pig model platelet-activating factor

Irreversible PAF Receptor Binding: BN52115 vs Four Structurally Diverse PAF Antagonists

In a systematic comparison of five PAF antagonists using [3H]PAF binding on rabbit platelet membranes followed by extensive washing, the dioxolane compounds BN52115 and BN52111 showed 0% recovery of specific [3H]PAF binding, whereas BN52021 recovered 55%, WEB 2086 recovered 60%, L 652731 recovered fully, and PAF itself recovered only 30% [1]. Scatchard analysis confirmed that the binding site loss was due to Bmax reduction rather than Kd alteration, consistent with irreversible or pseudo-irreversible receptor modification uniquely associated with the dioxolane scaffold. This binding kinetic profile is a hard differentiation: reversible antagonists like L 652731 and WEB 2086 dissociate upon washout, while BN52115 produces sustained PAF receptor incapacitation.

PAF receptor binding irreversible antagonism platelet membranes dioxolane chemotype receptor washout assay

CNS Selectivity: BN52115 Lacks GABAA Receptor Modulation, Unlike BN52021

In a direct comparative assessment of CNS off-target liability, BN52115 at 1 μM had no effect on benzodiazepine binding, chloride channel binding, or chloride uptake in mouse cortical membrane preparations and synaptoneurosomes, whereas BN52021 at the same concentration (1 μM) significantly enhanced chloride uptake [1]. The BN52021-induced increase in chloride uptake was prevented by the benzodiazepine site antagonist flumazenil (Ro15-1788), confirming a GABAA receptor-mediated mechanism that is entirely absent for BN52115. This receptor-level selectivity mirrors the in vivo finding that BN52115 and BN52021 both inhibit thrombocytopenia, but diverge in CNS pharmacology.

GABAA receptor CNS side effect chloride uptake off-target activity PAF antagonist selectivity

Differential Effect Profile on Hematological Parameters: Leukopenia Sparing

In the same in vivo guinea pig study that established bronchoconstriction IC50 values, BN52115 markedly inhibited PAF-induced thrombocytopenia but was without significant effect on PAF-induced leukopenia, whereas the more potent dioxolane analog BN52111 partially antagonized both parameters at doses above 1 mg/kg [1]. BN52021 also inhibited thrombocytopenia but not leukopenia, though with weaker bronchoconstriction potency. This pattern indicates that within the dioxolane chemotype, the quinolinium headgroup of BN52115 yields a narrow platelet-selective profile distinct from the broader anti-leukopenic activity of the pyridinium-containing BN52111, despite their shared irreversible binding mechanism.

thrombocytopenia leukopenia platelet activation PAF antagonist in vivo selectivity

Structural Differentiation: Quinolinium vs Pyridinium Headgroup as a Source of Functional Divergence

BN52115 (C37H60BrNO4, MW 662.78) and BN52111 (C33H58BrNO4, MW 612.72) differ solely in the aromatic headgroup: quinolinium in BN52115 versus pyridinium in BN52111 [1][2]. This single nitrogen-heterocycle difference produces a ~50 Da increase in molecular weight and a measurable shift in in vivo pharmacodynamics—BN52111 is the more potent inhibitor of pulmonary inflation pressure while BN52115 acquires selective thrombocytopenia antagonism without anti-leukopenic effects, as shown in matched in vivo assays [3]. Within this dioxolane series, the quinolinium moiety thus appears to narrow the spectrum of hematological action relative to the pyridinium-bearing BN52111.

SAR dioxolane quinolinium pyridinium PAF antagonist chemotype

BN52115 (CAS 120908-94-3) Priority Application Scenarios for Scientific and Industrial Procurement


Washout-Resistant PAF Receptor Blockade in Isolated Organ or Platelet Preparations

When an ex vivo experimental protocol requires that a PAF antagonist remain receptor-bound even after extensive tissue or membrane washing (e.g., isolated perfused lung preparations, washed platelet aggregation assays, or Langendorff heart models), BN52115 is the indicated choice. Its irreversible binding profile—zero recovery of [3H]PAF binding after washing [1]—contrasts sharply with the reversible antagonists WEB 2086 (60% recovery) and L 652731 (full recovery), and even with BN52021 (55% recovery). Procuring BN52115 eliminates the risk that residual PAF challenge will displace a reversibly bound antagonist during the critical measurement window.

In Vivo Bronchopulmonary Models Requiring Intermediate-Grade PAF Antagonism Without CNS Confounds

For guinea pig or rodent models of PAF-induced airway hyperresponsiveness where the reference compound BN52021 (IC50 = 0.90 mg/kg) may provide insufficient blockade while the more potent BN52111 (IC50 = 0.27 mg/kg) risks overshoot, BN52115 at IC50 = 0.36 mg/kg offers an intermediate potency tier with documented comparative efficacy data [2]. Additionally, BN52115's lack of GABAA receptor modulation at 1 μM—unlike BN52021, which enhances chloride uptake [3]—makes BN52115 preferable in models co-monitoring neurological or behavioral endpoints.

Platelet-Selective PAF Antagonism with Leukocyte Response Preservation

In preclinical models of sepsis, ischemia-reperfusion injury, or allergic inflammation where leukocyte trafficking and activation are primary readouts and should not be pharmacologically suppressed, BN52115 provides targeted platelet inhibition (marked thrombocytopenia reduction) without significantly altering leukopenia [2]. This profile differentiates BN52115 from BN52111, which loses leukocyte selectivity at doses above 1 mg/kg. Researchers studying the platelet–leukocyte axis in thromboinflammatory disease should therefore preferentially select BN52115 to avoid masking leukocyte-driven pathology.

Pharmacological Tool for PAF Receptor Binding Mode Characterization Studies

BN52115 serves as a prototypical irreversible dioxolane PAF antagonist in receptor binding mode studies that aim to discriminate between competitive, allosteric, and pseudo-irreversible antagonism at the PAF receptor. Used alongside the fully reversible L 652731 and the partially reversible BN52021 and WEB 2086, BN52115 (0% washout recovery [1]) constitutes a critical reference compound for Scatchard-based Bmax vs Kd analysis of PAF receptor modulation. Procurement of BN52115 alongside these comparators enables a complete pharmacological fingerprint of any novel PAF receptor ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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